molecular formula C16H13ClN2O2 B11835565 Methyl [4-(5-chloro-2H-indazol-2-yl)phenyl]acetate CAS No. 110127-25-8

Methyl [4-(5-chloro-2H-indazol-2-yl)phenyl]acetate

Cat. No.: B11835565
CAS No.: 110127-25-8
M. Wt: 300.74 g/mol
InChI Key: APDKABLJFFGQLX-UHFFFAOYSA-N
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Description

Methyl [4-(5-chloro-2H-indazol-2-yl)phenyl]acetate is a chemical compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties . The presence of the indazole ring in the structure of this compound makes it a compound of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [4-(5-chloro-2H-indazol-2-yl)phenyl]acetate typically involves the formation of the indazole ring followed by esterification. One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . The reaction conditions often include the use of transition metal catalysts such as copper or silver, and the reactions are carried out under an oxygen atmosphere to facilitate the formation of the N-N bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl [4-(5-chloro-2H-indazol-2-yl)phenyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl [4-(5-chloro-2H-indazol-2-yl)phenyl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl [4-(5-chloro-2H-indazol-2-yl)phenyl]acetate involves its interaction with specific molecular targets and pathways. The indazole ring in the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the chloro-substituted indazole ring, which may confer specific biological activities and chemical reactivity that are distinct from other similar compounds.

Properties

CAS No.

110127-25-8

Molecular Formula

C16H13ClN2O2

Molecular Weight

300.74 g/mol

IUPAC Name

methyl 2-[4-(5-chloroindazol-2-yl)phenyl]acetate

InChI

InChI=1S/C16H13ClN2O2/c1-21-16(20)8-11-2-5-14(6-3-11)19-10-12-9-13(17)4-7-15(12)18-19/h2-7,9-10H,8H2,1H3

InChI Key

APDKABLJFFGQLX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)N2C=C3C=C(C=CC3=N2)Cl

Origin of Product

United States

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